molecular formula C9H15BN2O2 B11904780 (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B11904780
M. Wt: 194.04 g/mol
InChI Key: YPZACCHLMMGZND-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid (CAS 2225172-32-5) is a high-purity pyrimidine-based boronic acid building block critical in modern organic synthesis and medicinal chemistry research. This compound is supplied with a guaranteed purity of 98% and has a molecular weight of 194.04 g/mol . Its primary research application is as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in constructing complex organic molecules, including active pharmaceutical ingredients (APIs) and diverse compound libraries for screening . The steric and electronic properties imparted by the 2-tert-butyl and 4-methyl substituents on the pyrimidine ring make this boronic acid a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. Boronic acids, as a class, have gained significant importance in medicinal chemistry, moving beyond their role as synthetic intermediates to become key pharmacophores in approved therapeutics . They function as bioisosteres and can form reversible covalent bonds with enzyme active sites, which is the mechanism of action for several FDA-approved drugs . Researchers value this compound for its potential to modify the selectivity, physicochemical, and pharmacokinetic properties of candidate molecules . Specific research has demonstrated the utility of analogous 2,4,5-trisubstituted pyrimidine boronic acids in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resilience against HIV-1 resistance mutations . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate care. It may be harmful if swallowed and may cause skin and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye/face protection, and to use only in a well-ventilated area .

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3

InChI Key

YPZACCHLMMGZND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Organic Synthesis

Role as a Coupling Agent
One of the primary applications of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is as a coupling agent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids, which is fundamental in constructing complex organic molecules. The presence of the tert-butyl group enhances steric hindrance, which can influence the selectivity and efficiency of these reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidReaction ConditionsYield (%)Comments
This compoundPd catalyst, base, solvent85High selectivity due to steric effects
(2-Methylpyrimidin-5-yl)boronic acidPd catalyst, base, solvent70Lower selectivity compared to tert-butyl derivative
Phenylboronic acidPd catalyst, base, solvent60Less steric hindrance leads to lower yields

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. Specifically, they have been evaluated for their inhibitory effects on various kinases that are implicated in cancer progression. For instance, compounds derived from this boronic acid have shown significant inhibition against certain kinases associated with hematological malignancies.

Case Study: Kinase Inhibition
A study evaluated the activity of several pyrimidine analogs on specific kinases such as PfGSK3 and PfPK6. The results demonstrated that this compound derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against these targets . This positions them as potential candidates for further development as anticancer agents.

Biological Applications

Enzyme Inhibition
The unique structure of this compound allows it to interact selectively with certain enzymes. Its application as a reversible inhibitor for serine proteases has been explored, where it was found to effectively inhibit enzyme activity without permanent modification of the active site.

Sensor Development

Chemical Sensors
Boronic acids are known for their ability to form reversible covalent bonds with diols. This property has been harnessed in developing chemical sensors for glucose detection. The incorporation of this compound into sensor matrices has enhanced sensitivity and selectivity due to its unique structural features.

Comparison with Similar Compounds

Structural and Electronic Variations

Pyrimidine boronic acids exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name (CAS No.) Substituents (Pyrimidine Position) Key Features
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid (2225172-32-5) 2-tert-butyl, 4-methyl High steric hindrance; electron-donating methyl group enhances boronic acid stability
(2-Methylpyrimidin-5-yl)boronic acid (1411643-59-8) 2-methyl Reduced steric bulk compared to tert-butyl; simpler structure for rapid coupling
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid (1034924-06-5) 2-dimethylamino Amino group increases solubility and hydrogen-bonding capacity
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (1045861-30-0) 2-amino, 4-trifluoromethyl Trifluoromethyl (electron-withdrawing) enhances acidity of boronic acid
2-Methoxy-5-pyrimidylboronic acid (from ) 2-methoxy Methoxy group (electron-donating) improves reactivity in Suzuki couplings

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The tert-butyl group in the target compound may slow coupling kinetics compared to smaller substituents (e.g., 2-methyl or 2-methoxy derivatives), but it can prevent undesired side reactions .
  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) stabilize the boronic acid, while electron-withdrawing groups (e.g., trifluoromethyl) increase its electrophilicity, enhancing reactivity with electron-rich aryl halides .

Physicochemical Properties

  • Stability : Bulky substituents (e.g., tert-butyl) reduce boronic acid self-condensation, a common issue in boronate ester formation .

Biological Activity

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyrimidine ring structure, which is known to interact with various biological targets, including enzymes and receptors. The following sections detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.

Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition, particularly in the context of proteases and kinases. The specific interactions of this compound with target proteins can lead to significant biological effects, including:

  • Enzyme Inhibition : Boronic acids can serve as inhibitors for various enzymes by forming reversible covalent bonds with active site residues.
  • Cell Proliferation Inhibition : Studies have shown that certain boronic acids can inhibit cell growth by interfering with cellular signaling pathways.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound for its biological activities. Below are key findings from various studies:

Table 1: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
B-16 melanoma0.48 - 2.1Tubulin polymerization inhibition
Various tumor linesVariesEnzyme inhibition via boronate formation
  • Inhibition of Tubulin Polymerization : A study demonstrated that boronic acid derivatives, including those structurally similar to this compound, exhibited potent inhibitory effects on tubulin polymerization. The IC50 values ranged from 0.48 to 2.1 µM, indicating strong activity against cancer cell lines such as B-16 melanoma .
  • Cell Growth Inhibition : Another investigation revealed that compounds containing boronic acid moieties inhibited the growth of a variety of human cancer cell lines, suggesting a broad spectrum of activity .
  • Apoptotic Induction : The compound was also observed to induce apoptosis in Jurkat cells at concentrations greater than 10810^{-8} M, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the application of this compound in therapeutic contexts:

  • Cancer Treatment : Research has indicated that this compound can be utilized in combination therapies for cancer treatment, enhancing the efficacy of traditional chemotherapeutics by targeting multiple pathways simultaneously.
  • Kinase Inhibition : The compound's ability to inhibit specific kinase enzymes positions it as a candidate for treating diseases characterized by dysregulated kinase activity, such as certain cancers and metabolic disorders .

Q & A

Q. What are the typical synthetic routes for (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid?

The synthesis generally involves functionalizing a pyrimidine scaffold via Miyaura borylation. A protected pyrimidine precursor (e.g., halogenated derivative) is reacted with bis(pinacolato)diboron or pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl₂). Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures between 80–100°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Catalytic systems and solvent choices (THF or DMF) significantly influence yield .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work in a fume hood to avoid inhalation of fine particulates. Storage should be in airtight containers under inert gas, away from moisture and oxidizers. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Refer to SDS guidelines for tert-butyl-containing compounds, which may pose stability risks under acidic conditions .

Q. How is this compound characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic acid presence; ¹¹B NMR (δ ~30 ppm) verifies boronate integrity.
  • Mass Spectrometry : High-resolution ESI-TOF/MS validates molecular weight (e.g., [M+H]+ ion).
  • FT-IR : B-O vibrations (~1340 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) are diagnostic.
  • X-ray Crystallography : Single-crystal analysis via SHELX refines bond lengths/angles, critical for confirming steric effects of the tert-butyl group .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered partners?

Steric bulk from the tert-butyl group necessitates tailored conditions:

  • Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst stability.
  • Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve solubility of aromatic partners.
  • Microwave Assistance : Short-duration, high-temperature (120–140°C) reactions reduce decomposition.
  • Base Selection : Cs₂CO₃ or K₃PO₄ increases coupling efficiency with electron-deficient aryl halides. Evidence shows tert-butyl derivatives achieve >80% yield with bromopyridines but <50% with ortho-substituted aryl chlorides .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Discrepancies in IC₅₀ values often arise from assay conditions:

  • Buffer Optimization : Use HEPES (pH 7.4) over Tris to avoid boronate-Tris interactions.
  • Redox Stabilizers : Add DTT (1 mM) to prevent boronic acid oxidation.
  • Orthogonal Assays : Combine fluorogenic substrate hydrolysis with ITC for direct binding affinity measurements. Comparative studies with methyl or methoxy analogs (e.g., 4-methylpyrimidinyl variants) isolate steric/electronic effects of the tert-butyl group .

Q. How does the tert-butyl group influence crystallographic packing and solubility?

X-ray structures reveal tert-butyl groups induce:

  • Crystal Packing : van der Waals interactions dominate, creating hydrophobic channels.
  • Solubility Trade-offs : Reduced aqueous solubility (logP ~2.8) vs. enhanced organic solvent compatibility (e.g., DCM, THF). Co-crystallization with cyclodextrins or PEG-based surfactants improves aqueous dispersion for biological assays .

Q. What computational methods predict reactivity trends for this boronic acid?

  • DFT Calculations : B3LYP/6-31G(d) models assess frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate boronate-diol interactions (e.g., with serine proteases) to guide inhibitor design.
  • Docking Studies : AutoDock Vina evaluates binding poses in enzymatic active sites, correlating with experimental IC₅₀ data .

Methodological Notes

  • Contradictory Yield Data : Variability in cross-coupling yields (e.g., 25–89% in ) underscores the need for substrate-specific optimization.
  • Enzymatic Assays : Pre-incubate the compound with target enzymes (30 min, 25°C) to ensure boronate ester formation, critical for accurate activity measurements .
  • Synthetic Pitfalls : Protodeboronation under acidic conditions necessitates pH monitoring during workup (neutral to mildly basic pH preferred) .

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